Regioisomeric Differentiation: 1-Aza vs. 2-Aza Spiro[4.4]nonane Core
Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate exhibits significantly higher lipophilicity compared to its 2-aza regioisomer. The predicted LogP for the 1-aza compound is 2.26 , whereas the 2-aza analog (tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate) has a computed XLogP3-AA of 1.2 [1]. This difference of approximately 1.1 log units translates to a ~12-fold increase in partition coefficient, which can dramatically alter membrane permeability, plasma protein binding, and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.26 (predicted) |
| Comparator Or Baseline | tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate: 1.2 (XLogP3-AA) |
| Quantified Difference | Δ 1.06 log units |
| Conditions | Computed descriptors based on chemical structure; in silico prediction. |
Why This Matters
A 12-fold difference in lipophilicity directly impacts a compound's ADME properties, influencing its suitability for specific target classes and therapeutic areas.
- [1] PubChem. (2025). Compound Summary: Tert-butyl 7-oxo-2-azaspiro(4.4)nonane-2-carboxylate. Computed XLogP3-AA value. View Source
